molecular formula C21H22N2O3 B1386854 5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid CAS No. 1171810-58-4

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid

Cat. No.: B1386854
CAS No.: 1171810-58-4
M. Wt: 350.4 g/mol
InChI Key: VOAUOXIPDMDMND-UHFFFAOYSA-N
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Description

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound may interact with other biomolecules, such as transporters and binding proteins, altering their function and contributing to its overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species and subsequent cellular damage . This can result in alterations in cell viability, proliferation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic signaling and affect various physiological processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and reduction of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may enhance its effects on cellular metabolism and oxidative stress, while nuclear localization can impact gene expression and transcriptional regulation.

Properties

IUPAC Name

5-[3-cyclohexyl-5-(4-methylphenyl)imidazol-4-yl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-7-9-15(10-8-14)19-20(17-11-12-18(26-17)21(24)25)23(13-22-19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUOXIPDMDMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Reactant of Route 2
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Reactant of Route 3
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Reactant of Route 4
Reactant of Route 4
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Reactant of Route 5
Reactant of Route 5
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Reactant of Route 6
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.